molecular formula C31H23BrN4O5 B2497594 N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide CAS No. 1796888-57-7

N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide

Cat. No.: B2497594
CAS No.: 1796888-57-7
M. Wt: 611.452
InChI Key: CFPIVPXNHPDGDA-UHFFFAOYSA-N
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Description

This compound features a bicyclo[5.4.0]undeca-tetraene core modified with a 2-nitrophenyl-2-oxoethyl group at the 2,5-diaza position and a 3-bromophenyl ethanamide moiety at the 4-position. Its structural complexity arises from the fused bicyclic system, which confers rigidity, and the electron-withdrawing nitro (NO₂) and bromo (Br) substituents.

Properties

IUPAC Name

2-(3-bromophenyl)-N-[1-[2-(2-nitrophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23BrN4O5/c32-22-12-8-9-20(17-22)18-28(38)33-30-31(39)35(19-27(37)23-13-4-7-16-26(23)36(40)41)25-15-6-5-14-24(25)29(34-30)21-10-2-1-3-11-21/h1-17,30H,18-19H2,(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPIVPXNHPDGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)C4=CC=CC=C4[N+](=O)[O-])NC(=O)CC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide is a complex organic compound with potential biological activities. Its intricate structure suggests various interactions within biological systems, making it a subject of interest in pharmacological research.

PropertyValue
CAS Number 1796888-57-7
Molecular Formula C₃₁H₂₃BrN₄O₅
Molecular Weight 577.6 g/mol
Appearance Not specified

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as an anticancer agent and its mechanism of action.

Antitumor Activity

  • Mechanism of Action : The compound exhibits significant activity against certain cancer cell lines, potentially through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to DNA damage and apoptosis in cancer cells.
  • Case Studies :
    • A study involving similar compounds showed promising results in inhibiting tumor growth in non-small cell lung cancer models (Harvey et al., 1991). These findings suggest that N-(2,5-diaza...) could have analogous effects.
  • Pharmacokinetics : Research indicates that compounds with similar structures often demonstrate favorable pharmacokinetic profiles, including good absorption and bioavailability when administered orally. This is crucial for therapeutic applications.

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of related compounds. For instance:

  • Structural Variants : Modifications such as the introduction of nitrophenyl and bromophenyl groups may enhance the compound's ability to interact with biological targets, thereby increasing its efficacy against cancer cells.
  • Comparative Studies : Research comparing various derivatives has shown that certain substitutions can lead to improved potency and selectivity towards specific cancer types.

Summary of Findings

The exploration of N-(2,5-diaza...) reveals a compound with significant potential in the field of oncology. Its structural complexity allows for diverse interactions within biological systems, making it a candidate for further research and development.

Future Directions

Further studies are necessary to fully elucidate the mechanisms underlying its biological activity and to optimize its structure for enhanced efficacy and safety profiles. In vivo studies and clinical trials will be essential to determine its therapeutic potential in humans.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison
Compound Name / CAS Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-Nitrophenyl, 3-bromophenyl Not provided Not provided Bicyclic core, NO₂ (electron-withdrawing)
CAS 1796929-61-7 2-Methylphenyl, 4-bromo-3-methylphenyl C₃₂H₂₇BrN₄O₃ 595.500 Methyl groups (electron-donating)
2-Chloro-N-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide 3-Methoxyphenyl, chloro C₂₀H₁₈ClN₃O₅ 415.83 Methoxy (polar), chloro (lipophilic)
5-Methyl-N-[4-(2-phenyldiazenyl)phenyl]-3-isoxazolecarboxamide Phenyldiazenyl, methyl C₁₈H₁₅N₅O₂ 333.34 Azo group (chromophoric), isoxazole core

Key Observations :

  • Substituent Effects : The target compound’s 2-nitrophenyl group contrasts with the methyl group in CAS 1796929-61-5. Nitro groups enhance electrophilicity and may improve binding to targets requiring electron-deficient aromatic interactions (e.g., kinases or proteases), whereas methyl groups increase hydrophobicity and metabolic stability .
  • Bromine Positioning : The 3-bromophenyl moiety in the target vs. the 4-bromo-3-methylphenyl group in CAS 1796929-61-7 could alter steric bulk and π-π stacking efficiency with protein targets .
  • Core Variations : Compounds with isoxazole or triazole cores () exhibit distinct hydrogen-bonding and rigidity profiles compared to the bicyclic system in the target compound .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound’s structural resemblance to analogs can be quantified:

  • Tanimoto (MACCS): A comparison with CAS 1796929-61-7 would likely yield a score >0.7 due to shared bicyclic and benzamide motifs, but differences in substituents (NO₂ vs. CH₃) reduce similarity .
  • Dice (Morgan) : Focuses on atom environments; the nitro group’s unique electronic signature may lower similarity scores compared to methyl-substituted analogs .

Molecular Networking: MS/MS-based cosine scores () would cluster the target compound with other bicyclic benzodiazepine derivatives. However, fragmentation patterns of the nitro group (e.g., NO₂ → NO loss) would distinguish it from methyl- or methoxy-containing analogs .

Bioactivity and Target Correlation

highlights that structurally similar compounds often share bioactivity profiles. For example:

  • CAS 1796929-61-7 : Likely targets benzodiazepine-binding sites (e.g., GABAₐ receptors) due to its core structure. Methyl groups may enhance blood-brain barrier penetration .
  • Target Compound : The nitro group could redirect activity toward redox-sensitive targets (e.g., nitroreductases) or DNA damage pathways, as seen in nitroaromatic chemotherapeutics .
  • Azo-containing analogs () : These may exhibit photodynamic or antimicrobial activity due to the azo group’s reactivity .

NMR and Spectroscopic Differentiation

As shown in , minor structural changes (e.g., S vs. R configuration) produce distinct NMR shifts. For the target compound:

  • ¹H NMR : The deshielding effect of the nitro group would downfield-shift adjacent protons compared to methyl-substituted analogs .
  • ¹³C NMR : The carbonyl (3-oxo) and nitrophenyl carbons would exhibit unique chemical shifts, aiding structural confirmation .

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